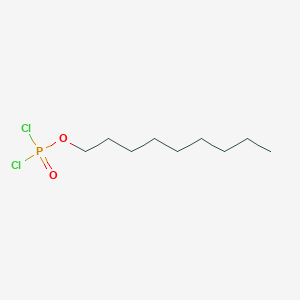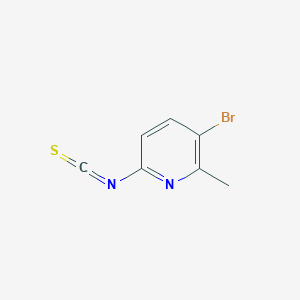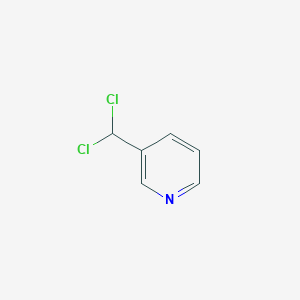
3-(Dichloromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dichloromethyl)pyridine is an organic compound with the molecular formula C6H5Cl2N It is a derivative of pyridine, where a dichloromethyl group is attached to the third carbon of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dichloromethyl)pyridine typically involves the chlorination of 3-methylpyridine. One common method includes the reaction of 3-methylpyridine with chlorine gas in the presence of a catalyst at elevated temperatures. The reaction conditions often involve temperatures ranging from 250°C to 400°C .
Another method involves the oxidation of 3-methylpyridine to 3-picolinic acid using potassium permanganate, followed by esterification to form methyl pyridine-3-carboxylate. This ester is then reduced to 3-pyridinemethanol, which reacts with thionyl chloride to produce 3-(chloromethyl)pyridine hydrochloride .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dichloromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine carboxylic acids.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Pyridine carboxylic acids.
Reduction: 3-Methylpyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Dichloromethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-(Dichloromethyl)pyridine involves its interaction with various molecular targets. The dichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-3-(dichloromethyl)pyridine
- 2-Chloro-5-(dichloromethyl)pyridine
- 3-(Chloromethyl)pyridine
Uniqueness
3-(Dichloromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C6H5Cl2N |
|---|---|
Peso molecular |
162.01 g/mol |
Nombre IUPAC |
3-(dichloromethyl)pyridine |
InChI |
InChI=1S/C6H5Cl2N/c7-6(8)5-2-1-3-9-4-5/h1-4,6H |
Clave InChI |
RPYNKMZXEALWOJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


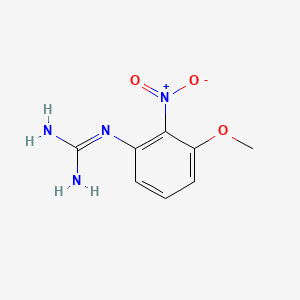
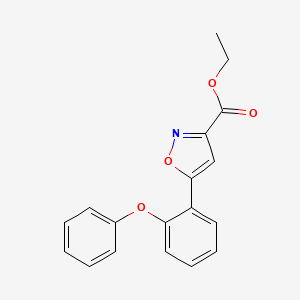
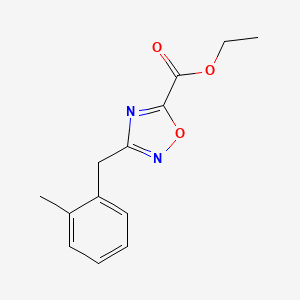
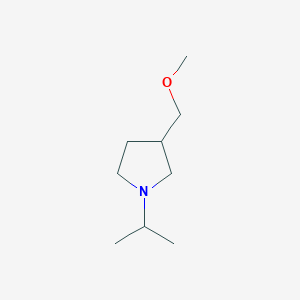
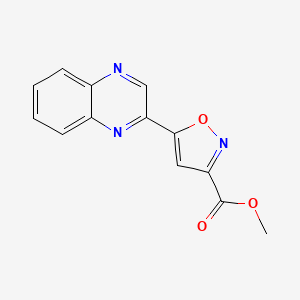
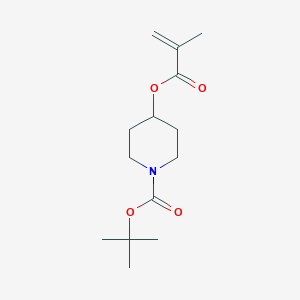
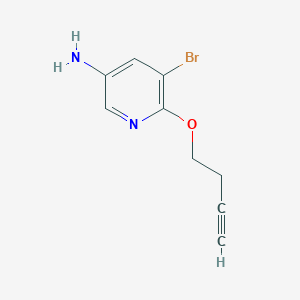
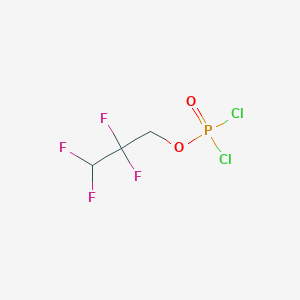
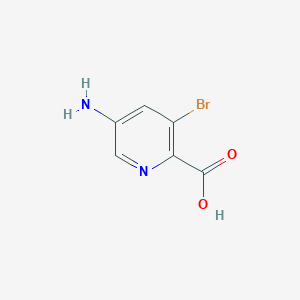
![1-[(6-Methyl-3-pyridyl)methyl]guanidine](/img/structure/B13695811.png)
